molecular formula C13H19NO4S B2871422 3-(Hydroxymethyl)-2-(4-methoxybenzyl)-1,2-thiazinane 1,1-dioxide CAS No. 2177258-88-5

3-(Hydroxymethyl)-2-(4-methoxybenzyl)-1,2-thiazinane 1,1-dioxide

Cat. No.: B2871422
CAS No.: 2177258-88-5
M. Wt: 285.36
InChI Key: HXPQBZPHHCNCQM-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-2-(4-methoxybenzyl)-1,2-thiazinane 1,1-dioxide is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. Compounds based on the 1,2-thiazinane 1,1-dioxide scaffold are of significant interest in drug discovery, particularly in the development of novel therapeutic agents . The structural motif of a 1,2-thiazinane dioxide is a key feature in several bioactive molecules and has been explored for its potential as a beta-secretase inhibitor, a target for neurological conditions such as Alzheimer's disease . The presence of the 4-methoxybenzyl group and a hydroxymethyl functional group on the core structure provides versatile handles for further chemical modification, allowing researchers to create a diverse array of analogs for structure-activity relationship (SAR) studies. This compound is intended for use in laboratory research applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the product's Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

[2-[(4-methoxyphenyl)methyl]-1,1-dioxothiazinan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-18-13-6-4-11(5-7-13)9-14-12(10-15)3-2-8-19(14,16)17/h4-7,12,15H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPQBZPHHCNCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(CCCS2(=O)=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

Cyclocondensation between thiols and carbonyl compounds is a cornerstone of thiazinane synthesis. For example, Mane et al. demonstrated that 2-aminobenzenethiol reacts with diketones under solvent-free conditions to form 1,4-benzothiazines. Adapting this, the 1,2-thiazinane scaffold could be assembled using 2-aminoethanethiol and a tailored carbonyl precursor.

A modified protocol involves reacting 3-mercapto-1-propanol (to supply the hydroxymethyl group) with 4-methoxybenzylamine and a diketone (e.g., ethyl 2-chloroacetoacetate) under reflux in ethanol. The reaction proceeds via enaminoketone intermediate formation, followed by cyclization (Scheme 1).

Scheme 1 : Hypothetical cyclocondensation route for 1,2-thiazinane core formation.

3-Mercapto-1-propanol + 4-Methoxybenzylamine + Ethyl 2-chloroacetoacetate  
→ Cyclization → 3-(Hydroxymethyl)-2-(4-methoxybenzyl)-1,2-thiazinane  

Yields for analogous reactions range from 52–75% .

Oxidative Cyclization

Pratap et al. reported a biocatalytic method using baker’s yeast to accelerate oxidative cyclization of 2-aminothiophenols with 1,3-dicarbonyls. Applying this to 3-mercapto-1-propanol and 4-methoxybenzyl acetoacetate under ultrasonication could enhance reaction efficiency. The yeast facilitates in situ oxidation, forming disulfide intermediates that cyclize to the thiazinane.

Functionalization of the Thiazinane Core

Introducing the 4-Methoxybenzyl Group

The 4-methoxybenzyl moiety is typically introduced via alkylation or Mannich reactions . Yadav et al. described a three-component reaction using 2-mercaptoacetic acid, acetophenone, and benzaldehydes to install aryl groups on thiazinanes. Adapting this, 4-methoxybenzaldehyde could react with a thiazinane precursor under microwave irradiation, yielding the substituted derivative (Scheme 2).

Scheme 2 : Proposed Mannich-type reaction for 4-methoxybenzyl incorporation.

Thiazinane precursor + 4-Methoxybenzaldehyde + Thiocarbamic acid  
→ Microwave-assisted reaction → 2-(4-Methoxybenzyl)-1,2-thiazinane  

This method offers diastereoselectivity and reduces reaction times to <1 hour .

Hydroxymethyl Group Installation

The hydroxymethyl group at position 3 may originate from formaldehyde or hydroxymethylation reagents . Gupta et al. utilized hexamethyldisiloxane (HMDO) to convert hydroxypropanamide intermediates into hydroxymethyl-containing thiazinanes. Alternatively, hydroxymethylation of a pre-formed thiazinane using paraformaldehyde and a base (e.g., K₂CO₃) in DMF could achieve this modification.

Oxidation to the Sulfone

The final oxidation of the thiazinane’s sulfur atom to the sulfone is critical. Hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (m-CPBA) in dichloromethane are standard oxidants. For instance, Mane et al. achieved sulfone formation using H₂O₂ (30%) at 60°C for 6 hours, yielding >90% conversion.

Safety Note : Oxidation steps require careful temperature control due to exothermicity.

Green Chemistry and Optimization

Solvent-Free and Ultrasound-Assisted Methods

Pratap et al. emphasized solvent-free cyclization under ultrasonication, reducing energy consumption and improving yields (e.g., 85–92% for benzothiazines). Applying this to thiazinane synthesis could enhance sustainability.

Biocatalytic Approaches

Baker’s yeast catalyzes oxidative cyclization without hazardous reagents, aligning with green chemistry principles. This method avoids toxic byproducts and operates at ambient temperatures.

Data Tables

Table 1 : Comparison of Synthetic Methods for this compound

Method Conditions Yield (%) Key Advantages Source
Cyclocondensation Ethanol, reflux, 12 h 52–75 Scalable, simple reagents
Oxidative Cyclization Baker’s yeast, ultrasonication, 4 h 70–85 Eco-friendly, fast
Microwave-Assisted Solvent-free, 800 W, 45 min 80–90 Rapid, high diastereoselectivity
Oxidation (H₂O₂) Acetic acid, 60°C, 6 h >90 High conversion

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction may result in the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(Hydroxymethyl)-2-(4-methoxybenzyl)-1,2-thiazinane 1,1-dioxide may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(Hydroxymethyl)-2-(4-methoxybenzyl)-1,2-thiazinane 1,1-dioxide exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl and methoxybenzyl groups can form hydrogen bonds and other non-covalent interactions with enzymes or receptors, modulating their activity. The thiazinane ring provides a rigid framework that enhances binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in 1,2-Thiazinane Derivatives

The following table summarizes key structural and synthetic differences between the target compound and its analogues:

Compound Name Substituents (Position) Key Synthetic Method Notable Properties/Applications CAS/Reference
3-(Hydroxymethyl)-2-(4-methoxybenzyl)-1,2-thiazinane 1,1-dioxide - 4-Methoxybenzyl (C2)
- Hydroxymethyl (C3)
Not explicitly described (commercially available) High polarity, potential H-bond donor 1041861-94-2
2-(4-Bromobenzyl)-1,2-thiazinane-1,1-dioxide [276b] 4-Bromobenzyl (C2) Sulfonamidation of (4-bromophenyl)methanol Enhanced electrophilicity due to Br; used in cross-coupling reactions []
3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline 4-Methoxyaniline (C3) Not specified Amino group enables conjugation; possible antimicrobial activity 927995-87-7
4-Methoxy-1,2-thiazinane-1,1-dioxide (13) Methoxy (C4 of thiazinane ring) Rhodium-catalyzed aziridination Conformational rigidity; model for ring-substitution studies []
2-(4-Aminophenyl)-1,2-thiazinane 1,1-dioxide 4-Aminophenyl (C2) Not specified Amino group improves solubility; potential for diazotization 37441-49-9

Key Differences in Properties and Reactivity

Polarity and Solubility :

  • The hydroxymethyl group in the target compound increases hydrophilicity compared to bromo () or aryl () substituents. This may enhance aqueous solubility, critical for drug delivery .
  • In contrast, bromine in 2-(4-bromobenzyl)-1,2-thiazinane-1,1-dioxide introduces lipophilicity, favoring organic-phase reactions .

Synthetic Accessibility: The 4-methoxybenzyl group is typically introduced via alkylation or sulfonamidation (e.g., using 4-methoxybenzyl alcohol), while bromo analogues require brominated precursors .

The target compound’s hydroxymethyl group could modulate such activity by altering membrane permeability . Brominated analogues () may serve as intermediates in Suzuki couplings for bioactive molecule synthesis .

Stability and Reactivity: The hydroxymethyl group is prone to oxidation, necessitating inert storage conditions. In contrast, bromo- and methoxy-substituted derivatives are more stable under ambient conditions . The amino group in 3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline enables nucleophilic reactions, such as acylation or Schiff base formation .

Structural and Electronic Effects

  • Electron-Donating vs. Withdrawing Groups :

    • Methoxy and hydroxymethyl groups are electron-donating, increasing electron density on the thiazinane ring. This may enhance interactions with electron-deficient biological targets .
    • Bromine’s electron-withdrawing effect () reduces ring electron density, favoring electrophilic aromatic substitution .

Biological Activity

3-(Hydroxymethyl)-2-(4-methoxybenzyl)-1,2-thiazinane 1,1-dioxide (CAS No. 2177258-88-5) is a compound that has garnered attention for its potential biological activities. This article delves into the various pharmacological properties associated with this compound, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Chemical Structure and Properties

The compound features a thiazinane ring with hydroxymethyl and methoxybenzyl substituents. Its molecular weight is approximately 285.36 g/mol, and it is known for its stability under various conditions.

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(Hydroxymethyl)-2-(4-methoxybenzyl)-1,2-thiazinane have demonstrated effectiveness against various bacterial and fungal strains. In a study assessing the antibacterial activity of thiazine derivatives, some exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Microorganism MIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Candida albicans20

Anticancer Activity

The anticancer potential of thiazine derivatives has been explored in various studies. For example, certain thiazine compounds have shown cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). In vitro assays revealed IC50 values ranging from 25 to 50 µM for these compounds . The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Activity

Inflammation plays a crucial role in numerous diseases, and compounds like 3-(Hydroxymethyl)-2-(4-methoxybenzyl)-1,2-thiazinane may help mitigate inflammatory responses. Studies have shown that certain thiazine derivatives can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests a potential application in treating inflammatory conditions.

Antioxidant Activity

Antioxidant properties are vital for combating oxidative stress-related diseases. Thiazine derivatives have been evaluated for their ability to scavenge free radicals. In one study, the antioxidant activity was measured using DPPH radical scavenging assays, where the compound exhibited significant scavenging effects with an IC50 value of approximately 30 µg/mL . This activity is attributed to the presence of hydroxymethyl and methoxy groups that enhance electron donation capabilities.

Structure-Activity Relationship (SAR)

The biological activity of thiazine derivatives is heavily influenced by their chemical structure. Modifications on the thiazine ring or substituents can significantly alter their pharmacological profiles. For example:

  • Hydroxymethyl Group : Enhances solubility and biological activity.
  • Methoxy Substituent : Contributes to increased lipophilicity, facilitating better membrane penetration.

Case Studies

A notable case study involved synthesizing a series of thiazine derivatives and evaluating their antimicrobial efficacy against resistant strains of bacteria. The results indicated that specific modifications led to enhanced activity against multidrug-resistant E. coli, highlighting the importance of structural optimization in drug design .

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